2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the use of sulfonyl chloride groups in directing substitution reactions is mentioned, which is relevant to understanding the behavior of the sulfonyl chloride group in the title compound .

Synthesis Analysis

The synthesis of compounds related to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride can involve various steps including sulfonation, nitration, and halogenation. For example, the synthesis of 1,3-dimethoxy-2-nitrobenzene from resorcinol involves sulfonation and nitration steps . Similarly, the synthesis of 1-chloro-2,6-difluorobenzene utilizes sulfonyl chloride to direct fluorine substitution . These methods suggest that the synthesis of the title compound could also involve multiple steps, potentially starting from a simpler benzene derivative and introducing the nitro, chloro, and sulfonyl groups in a controlled sequence.

Molecular Structure Analysis

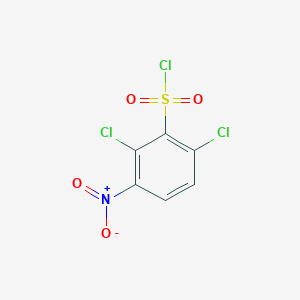

The molecular structure of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride would feature a benzene ring with two chlorine atoms and one nitro group as substituents, as well as a sulfonyl chloride group. The presence of electron-withdrawing groups such as nitro and sulfonyl groups would affect the electron density of the benzene ring and could influence the reactivity of the compound in electrophilic aromatic substitution reactions .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving nitrobenzene derivatives and sulfonyl chlorides. For instance, vicarious nucleophilic substitution reactions can occur ortho to the nitro group in nitroarenes when using chloromethylphenyl sulfone . Additionally, sulfinylperoxy intermediates generated from nitrobenzenesulfinyl chloride can oxidize sulfides to sulfoxides . These reactions indicate that the title compound could participate in similar substitution and oxidation reactions due to the presence of the nitro and sulfonyl chloride groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride are not directly reported in the provided papers, we can infer that the compound would likely be sensitive to hydrolysis due to the sulfonyl chloride group, similar to other sulfonyl chlorides . The presence of nitro and chloro substituents would also suggest that the compound is likely to be a solid at room temperature and could have a relatively high melting point due to increased intermolecular forces.

Applications De Recherche Scientifique

Synthesis and Characterization

- 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride plays a role in the synthesis of various organic compounds. For instance, it is used in the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a valuable intermediate in agricultural and pharmaceutical applications (Moore, 2003).

- It is also involved in the creation of 1,6-dichloro-dibenzyl para-dioxin, used in pesticide content monitoring (Sun Jia-long, 2011).

- Furthermore, this chemical is significant in the structural study of various molecules, as evidenced by gas-phase electron diffraction and quantum chemical studies (Petrov et al., 2009).

Green Synthesis and Environmental Considerations

- The green synthesis method of 3-nitrobenzenesulfonyl chloride, closely related to 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, demonstrates the chemical's role in environmentally friendly production processes, reducing waste and improving yield (Chen Zhong-xiu, 2009).

Applications in Organic Chemistry

- In organic chemistry, it serves as a reagent in the synthesis of various sulfonamide derivatives, which are important for studies in antimicrobial activity and docking studies against DNA Gyrase-A (Kumar et al., 2020).

- Additionally, it is utilized in the preparation of chlorohydroxybenzenesulfonyl derivatives, which have potential applications as herbicides (Cremlyn & Cronje, 1979).

Advanced Material Development

- This compound is also integral in the development of advanced materials, such as in the preparation of polyesters derived from 4,4'-sulfonyl dibenzoyl chloride, showcasing its importance in polymer science (Liaw & Chen, 1996).

Safety and Hazards

Mécanisme D'action

Mode of Action

Sulfonyl chlorides are known to be electrophilic in nature and can undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Propriétés

IUPAC Name |

2,6-dichloro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRQWMSLMFLCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634248 | |

| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |

CAS RN |

276702-53-5 | |

| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.